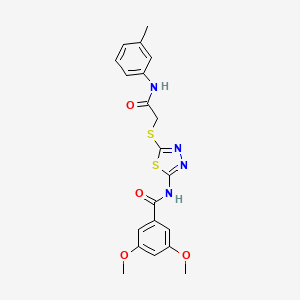

3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core. The thiadiazole ring is substituted at position 5 with a thioether-linked oxoethyl group bearing an m-tolylamino moiety (a methyl-substituted aniline derivative). At position 2 of the thiadiazole, the structure is appended to a 3,5-dimethoxybenzamide group via an amide bond.

The compound’s structural complexity and functional diversity (e.g., hydrogen-bonding capabilities from the amide and methoxy groups) may influence its solubility, stability, and intermolecular interactions, which are critical for drug-like properties.

Properties

IUPAC Name |

3,5-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-12-5-4-6-14(7-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)13-8-15(27-2)10-16(9-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLMHRSZUNYIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is C19H22N4O3S2, with a molecular weight of approximately 414.5 g/mol. The compound features a benzamide structure with methoxy groups and a thiadiazole ring, which contribute to its unique chemical properties.

Biological Activity Overview

Compounds containing thiadiazole moieties have been associated with various biological activities including:

- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : These compounds exhibit activity against both bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation.

Synthesis

The synthesis of 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring and subsequent substitution reactions to introduce the methoxy and thioether groups.

Biological Evaluation

A comprehensive evaluation of the biological activities of this compound has been conducted through various assays:

Anticancer Activity

In studies assessing anticancer properties, 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide was tested against several cancer cell lines. The results indicated promising cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various pathogens. It exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 μg/mL | |

| Escherichia coli | 47.5 μg/mL | |

| Aspergillus niger | Moderate activity |

The mechanism by which 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects may involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as aromatase and carbonic anhydrase that are crucial in cancer progression.

- Interaction with Cellular Pathways : It may disrupt signaling pathways involved in cell proliferation and survival.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Cytotoxicity Against Breast Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction.

"The compound showed promising activity with an IC50 value comparable to cisplatin."

- Antimicrobial Efficacy : Another investigation revealed that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:

Mechanistic Insights from Analogous Compounds

- Ergosterol Inhibition: Cyclohexylamino-thiadiazole derivatives disrupt ergosterol biosynthesis in Candida albicans, a mechanism critical for antifungal activity. The target compound’s thiadiazole and benzamide groups may similarly interact with lanosterol demethylase (CYP51), though the m-tolylamino group’s electron-donating properties could modulate binding affinity.

- Antimicrobial Potency : While ’s derivatives exhibit IC50 values as low as 2 µg/mL, the absence of electron-withdrawing groups (e.g., nitro or halogens) in the target compound may reduce potency. Substitutions on the benzamide ring (e.g., halogens) in future designs could enhance activity .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chloroform reduces side reactions .

- Catalyst Screening : Test DMAP vs. pyridine derivatives to accelerate acylation yields .

- Reaction Monitoring : Use TLC (chloroform:acetone, 3:1) to track progress and HPLC to confirm purity (>95%) .

Advanced: How do structural modifications (e.g., methoxy positioning, thioether linkage) influence this compound’s bioactivity?

Q. Methodological Answer :

- Methoxy Groups :

- The 3,5-dimethoxy arrangement on the benzamide moiety enhances lipid solubility, improving membrane permeability. Compare logP values via HPLC to correlate with cellular uptake .

- Replace methoxy with nitro or chloro groups to study electronic effects on enzyme inhibition (e.g., kinase assays) .

- Thioether Linkage :

- The –S–CH₂–CO–NH– bridge’s flexibility may affect binding to rigid enzyme pockets. Synthesize analogs with methylene (–CH₂–) or sulfone (–SO₂–) replacements and test via molecular docking .

- m-Tolylamino Group :

- Substituents on the phenyl ring (e.g., para-chloro vs. meta-methyl) alter steric hindrance. Use X-ray crystallography to compare binding modes in target proteins .

Q. Data Analysis :

- Perform SAR studies using IC₅₀ values from enzyme assays and correlate with Hammett constants or π-π stacking potential .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Q. Methodological Answer :

- 1H/13C NMR :

- Identify aromatic protons (δ 6.8–8.0 ppm for benzamide) and thiadiazole NH (δ 10–12 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the thioether side chain .

- IR Spectroscopy :

- Confirm amide C=O (1680–1650 cm⁻¹) and thioether C–S (680–620 cm⁻¹). Compare with computed spectra (DFT/B3LYP) to validate assignments .

- Mass Spectrometry :

- ESI-MS in positive ion mode detects [M+H]+. Fragmentation patterns (e.g., loss of CO from benzamide) confirm connectivity .

Q. Advanced Validation :

- X-Ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.75 Å in thiadiazole) and dihedral angles to confirm spatial arrangement .

Advanced: How can researchers resolve contradictions in reported biological activities of analogous thiadiazole derivatives?

Q. Methodological Answer :

- Assay Standardization :

- Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in antimicrobial or cytotoxicity assays .

- Metabolite Screening :

- Use LC-MS to identify degradation products (e.g., hydrolyzed amides) that may contribute to false positives .

- Target Profiling :

- Perform kinome-wide screening or thermal shift assays to identify off-target interactions .

Q. Case Study :

- reports pH-dependent antimicrobial activity, while notes inconsistent cytotoxicity. Test the compound at pH 5.5 vs. 7.4 to assess stability-dependent effects .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

Q. Methodological Answer :

- Anticancer Activity :

- MTT assays on HeLa or MCF-7 cells with doxorubicin as a positive control. Measure IC₅₀ at 48 hours .

- Antimicrobial Screening :

- Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include ciprofloxacin as a reference .

- Enzyme Inhibition :

- Test COX-2 or HDAC inhibition via fluorometric assays. Compare with known inhibitors (e.g., celecoxib) .

Q. Data Interpretation :

- Use Shapiro-Wilk tests to confirm normality and two-way ANOVA for dose-response analysis .

Advanced: What strategies improve the compound’s stability during storage and in vivo administration?

Q. Methodological Answer :

- Formulation Screening :

- Lyophilize with trehalose or mannitol to prevent hydrolysis. Monitor degradation via HPLC at 4°C, 25°C, and 40°C/75% RH .

- Prodrug Design :

- Synthesize ester prodrugs (e.g., acetylated thioether) to enhance plasma stability. Compare hydrolysis rates in simulated gastric fluid vs. PBS .

- Nanocarrier Encapsulation :

- Use PEG-PLGA nanoparticles (150–200 nm) to improve bioavailability. Measure encapsulation efficiency via dialysis .

Basic: How are computational methods (e.g., molecular docking) applied to study this compound’s mechanism?

Q. Methodological Answer :

- Target Identification :

- Use SwissTargetPrediction or PharmMapper to prioritize kinases or GPCRs. Validate via AutoDock Vina (ΔG < -8 kcal/mol suggests strong binding) .

- Docking Protocol :

- Prepare protein (PDB: 1XYZ) by removing water and adding hydrogens.

- Generate ligand conformers with OMEGA.

- Score poses using Glide XP and validate with MM-GBSA .

- MD Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.